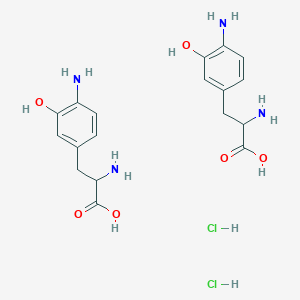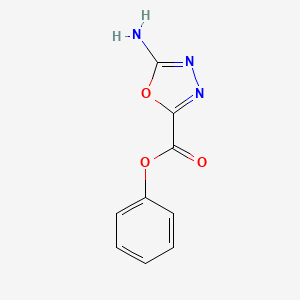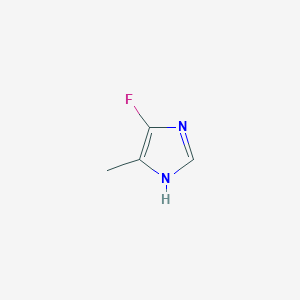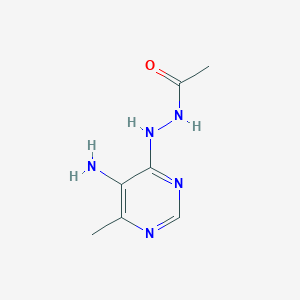![molecular formula C10H13NO4S B13109427 (2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It features a benzylsulfonyl group attached to the amino group of the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid typically involves the reaction of benzylsulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their activity. This can result in changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(Benzylsulfonyl)amino]propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(2R)-2-[(Methylsulfonyl)amino]propanoic acid: A similar compound with a methylsulfonyl group instead of a benzylsulfonyl group.
(2R)-2-[(Phenylsulfonyl)amino]propanoic acid: A compound with a phenylsulfonyl group, which may have different reactivity and biological effects.
Uniqueness
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is unique due to its specific structural features, such as the benzylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. Its enantiomeric purity also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
(2R)-2-(benzylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
CZIBABWRWDOXIT-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


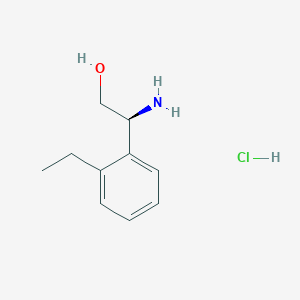
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)
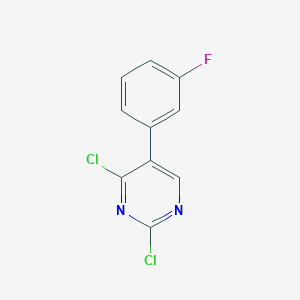
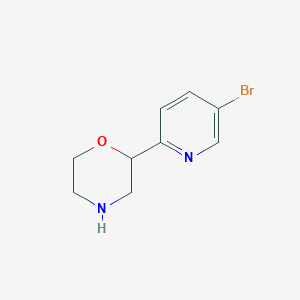
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)

![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)

